molecular formula C28H23N B15336420 10',10'-Dimethyl-10H,10'H-spiro[acridine-9,9'-anthracene]

10',10'-Dimethyl-10H,10'H-spiro[acridine-9,9'-anthracene]

Cat. No.: B15336420
M. Wt: 373.5 g/mol
InChI Key: NUVQNVZRRXKABN-UHFFFAOYSA-N
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Description

10’,10’-Dimethyl-10H,10’H-spiro[acridine-9,9’-anthracene] is a complex organic compound with a unique spiro structure. This compound is characterized by its rigid and stable molecular framework, which makes it an interesting subject for various scientific studies. The spiro configuration involves two cyclic structures connected through a single atom, providing distinct chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10’,10’-Dimethyl-10H,10’H-spiro[acridine-9,9’-anthracene] typically involves the condensation of acridine and anthracene derivatives under specific conditions. One common method includes the use of a strong acid catalyst, such as p-toluenesulfonic acid, to facilitate the reaction. The reaction is usually carried out at elevated temperatures to ensure complete condensation and formation of the spiro structure.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of high-purity starting materials and precise control of reaction parameters are crucial to achieving consistent product quality.

Chemical Reactions Analysis

Types of Reactions

10’,10’-Dimethyl-10H,10’H-spiro[acridine-9,9’-anthracene] can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the acridine and anthracene moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce hydro derivatives.

Scientific Research Applications

10’,10’-Dimethyl-10H,10’H-spiro[acridine-9,9’-anthracene] has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.

Mechanism of Action

The mechanism of action of 10’,10’-Dimethyl-10H,10’H-spiro[acridine-9,9’-anthracene] involves its interaction with specific molecular targets. In biological systems, it may intercalate into DNA, disrupting replication and transcription processes. In electronic applications, its spiro structure contributes to its stability and efficiency as a host material in OLEDs.

Comparison with Similar Compounds

Similar Compounds

    9,10-Dihydro-9,9-dimethylacridine: Another spiro compound with similar structural features but different electronic properties.

    Spiro[fluorene-9,9’-xanthene]: Shares the spiro configuration but has different chemical reactivity and applications.

Uniqueness

10’,10’-Dimethyl-10H,10’H-spiro[acridine-9,9’-anthracene] is unique due to its combination of acridine and anthracene moieties, providing a balance of rigidity and electronic properties that are advantageous in various applications.

Properties

Molecular Formula

C28H23N

Molecular Weight

373.5 g/mol

IUPAC Name

9',9'-dimethylspiro[10H-acridine-9,10'-anthracene]

InChI

InChI=1S/C28H23N/c1-27(2)19-11-3-5-13-21(19)28(22-14-6-4-12-20(22)27)23-15-7-9-17-25(23)29-26-18-10-8-16-24(26)28/h3-18,29H,1-2H3

InChI Key

NUVQNVZRRXKABN-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=CC=CC=C2C3(C4=CC=CC=C41)C5=CC=CC=C5NC6=CC=CC=C36)C

Origin of Product

United States

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